

# Raltegravir biochemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Biochemical Properties and Structure of Raltegravir

### Introduction

Raltegravir (brand name Isentress) is a potent antiretroviral drug and the first approved member of the integrase strand transfer inhibitor (INSTI) class.[1][2] Developed by Merck & Co., it was approved by the U.S. Food and Drug Administration (FDA) in 2007 for the treatment of Human Immunodeficiency Virus (HIV) infection.[2][3] Raltegravir targets the HIV integrase enzyme, a critical component of the retroviral replication cycle, thereby preventing the integration of the viral genome into the host cell's DNA.[1][4] Its unique mechanism of action makes it effective against HIV strains that are resistant to other classes of antiretroviral drugs.

[5] This guide provides a detailed overview of the biochemical properties, structure, and mechanism of Raltegravir for researchers and drug development professionals.

## **Chemical Structure and Properties**

**Raltegravir** is a complex heterocyclic compound. Its structure features a central pyrimidone core linked to a 5-methyl-1,3,4-oxadiazole group and a 4-fluorobenzyl moiety.[2] This specific arrangement is crucial for its function as an integrase inhibitor.

Table 1: Physicochemical Properties of Raltegravir



| Property         | Value                                                                                                                                                  | Reference |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Formula | C20H21FN6O5                                                                                                                                            | [2][3]    |
| Molar Mass       | 444.42 g⋅mol <sup>-1</sup>                                                                                                                             | [1][2]    |
| IUPAC Name       | N-(4-Fluorobenzyl)-5-hydroxy- 1-methyl-2-(2-{[(5-methyl- 1,3,4-oxadiazol-2- yl)carbonyl]amino}-2- propanyl)-6-oxo-1,6-dihydro-4- pyrimidinecarboxamide | [1][6]    |
| CAS Number       | 518048-05-0                                                                                                                                            | [1][6]    |
| рКа              | 6.3 - 6.7                                                                                                                                              | [6][7]    |
| Solubility       | Soluble in water, slightly soluble in methanol. Solubility increases with pH.                                                                          | [6]       |

#### **Mechanism of Action**

**Raltegravir**'s therapeutic effect stems from its specific inhibition of the HIV integrase (IN) enzyme.[8] Integrase is responsible for two key catalytic steps in the integration process: 3'-processing and strand transfer. **Raltegravir** is a strand transfer inhibitor; it does not significantly inhibit the 3'-processing step but effectively blocks the subsequent insertion of viral DNA into the host chromosome.[4][9]

The mechanism involves the chelation of two essential divalent metal ions (typically Mg<sup>2+</sup>) in the catalytic core of the integrase enzyme.[5] By binding to this active site, **Raltegravir** prevents the binding of host DNA, thus halting the strand transfer reaction and interrupting the HIV replication cycle.[4][5]





Click to download full resolution via product page

**Caption:** Mechanism of **Raltegravir** Action in the HIV Lifecycle.



## **Biochemical and Pharmacokinetic Profile**

**Raltegravir** exhibits potent antiviral activity in vitro and has a well-characterized pharmacokinetic profile in humans.

## In Vitro Activity and Binding Affinity

**Raltegravir** is a highly potent inhibitor of HIV-1 integrase, with activity in the nanomolar range. It is also active against HIV-2.[5][10] Its selectivity for integrase is over 1000-fold greater than for other phosphotidyl transferases like human polymerases.[5]

Table 2: In Vitro Inhibitory Activity of Raltegravir

| Assay Type                                     | Parameter        | Value      | Reference |
|------------------------------------------------|------------------|------------|-----------|
| Recombinant IN-<br>mediated strand<br>transfer | IC50             | 2 - 7 nM   | [5]       |
| Cell-based assay<br>(10% FBS)                  | IC <sub>95</sub> | 19 nM      | [5]       |
| Cell-based assay<br>(50% NHS)                  | IC95             | 31 - 33 nM | [5][11]   |
| HIV-2 in CEMx174 cells                         | IC <sub>95</sub> | 6 nM       | [10]      |

### **Pharmacokinetics**

**Raltegravir** is administered orally and is rapidly absorbed.[5] Unlike many other antiretroviral agents, its metabolism is not primarily mediated by the cytochrome P450 enzyme system.

Table 3: Pharmacokinetic Properties of Raltegravir



| Property              | Description                                                                | Reference  |  |
|-----------------------|----------------------------------------------------------------------------|------------|--|
| Absorption            | Rapidly absorbed from the GI tract.                                        | [3]        |  |
| Distribution          | Approximately 83% bound to plasma proteins, primarily albumin.             | [1][3][7]  |  |
| Metabolism            | Major clearance pathway is glucuronidation, mediated by the UGT1A1 enzyme. | [3][5][11] |  |
| Elimination Half-life | Approximately 9 hours.                                                     | [1]        |  |
| Excretion             | Eliminated through both feces and urine.                                   | [1]        |  |

Because **Raltegravir** is not a substrate or inhibitor of CYP450 enzymes, it has a lower potential for drug-drug interactions compared to protease inhibitors or non-nucleoside reverse transcriptase inhibitors.[5][9] However, co-administration with strong inducers of UGT1A1, such as rifampin, can decrease **Raltegravir** plasma concentrations.[5][9]

## **Resistance Profile**

As with other antiretroviral agents, resistance to **Raltegravir** can develop through mutations in its target enzyme, HIV integrase. Virologic failure is often associated with the emergence of specific genetic profiles.[12][13] Resistance develops via multiple, non-overlapping genetic pathways, primarily involving mutations at positions 143, 148, and 155 of the integrase enzyme.[14][15]

Table 4: Key Raltegravir Resistance-Associated Mutations in HIV-1 Integrase



| Mutation Type            | Amino Acid<br>Change                                                 | Effect on<br>Susceptibility                                          | Reference    |
|--------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|--------------|
| Primary                  | N155H                                                                | >14-fold decrease                                                    | [12][13]     |
| Q148H / Q148R /<br>Q148K | Significant decrease;<br>often requires<br>secondary mutations       | [15][16]                                                             |              |
| Y143C / Y143G            | Significant decrease                                                 | [14][16]                                                             |              |
| Secondary                | G140S / G140A                                                        | In combination with Q148 mutations, further decreases susceptibility | [12][13][15] |
| E92Q                     | In combination with<br>N155H, further<br>decreases<br>susceptibility | [12][13][15]                                                         |              |
| E138K                    | Can be selected with Q148 mutations                                  | [15]                                                                 |              |

These mutations can impair the catalytic activity of the integrase enzyme but provide a survival advantage in the presence of the drug.[12][13]

## **Experimental Protocols**

The biochemical properties and resistance profile of **Raltegravir** have been elucidated through various in vitro and molecular biology techniques.

## **In Vitro Integrase Inhibition Assay**

This type of assay is fundamental for determining the inhibitory potency (e.g., IC<sub>50</sub>) of compounds against the integrase enzyme. The protocol generally involves measuring the enzyme's ability to perform the strand transfer reaction in the presence of varying concentrations of the inhibitor.





Click to download full resolution via product page

**Caption:** General workflow for an in vitro HIV integrase inhibition assay.



## **Resistance Genotyping Protocol**

To identify mutations associated with drug resistance, the integrase-coding region of the viral genome is sequenced from patient samples.



Click to download full resolution via product page

**Caption:** Workflow for identifying **Raltegravir** resistance mutations.

#### Conclusion



Raltegravir remains a cornerstone of antiretroviral therapy due to its novel mechanism, high potency, and favorable pharmacokinetic profile. Its action as a strand transfer inhibitor, mediated by the chelation of metal ions in the integrase active site, provides a critical tool in the management of HIV-1 infection. Understanding its biochemical properties, structure-activity relationships, and resistance pathways is essential for the ongoing development of next-generation integrase inhibitors and for optimizing treatment strategies for patients with HIV.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Raltegravir Wikipedia [en.wikipedia.org]
- 2. Raltegravir | C20H21FN6O5 | CID 54671008 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 5. Raltegravir: molecular basis of its mechanism of action PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raltegravir LKT Labs [lktlabs.com]
- 7. Characterization of Binding of Raltegravir to Plasma Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raltegravir Potassium | C20H20FKN6O5 | CID 23668479 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Raltegravir (MK-0518): a novel integrase inhibitor for the treatment of HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutations Associated with Failure of Raltegravir Treatment Affect Integrase Sensitivity to the Inhibitor In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations associated with failure of raltegravir treatment affect integrase sensitivity to the inhibitor in vitro PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Dynamics of raltegravir resistance profile in an HIV type 2-infected patient PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Raltegravir biochemical properties and structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610414#raltegravir-biochemical-properties-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com